molecular formula C18H17ClN2O4 B4012724 4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate

4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate

Cat. No. B4012724
M. Wt: 360.8 g/mol
InChI Key: ISTRDSHOXRTGET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate typically involves condensation reactions, employing various catalysts and solvents to achieve the desired product. For instance, derivatives of piperidinyl with different substituents have been synthesized by reacting piperidin-4-yl-diphenyl-methanol with specific sulfonylchlorides in the presence of triethylamine and methylene dichloride as solvent, showcasing the versatility in synthetic approaches for compounds within this chemical domain (Prasad et al., 2008).

Molecular Structure Analysis

Molecular structure analyses of compounds in this category have revealed significant insights into their crystalline structure and conformation. For instance, the crystal structure of certain piperidinyl-diphenyl-methanol derivatives has been elucidated through X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, indicating the complex structural dynamics of these molecules (Prasad et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate and its analogs often exhibit nucleophilic substitution and catalysis. For example, reactions of piperidine with nitrothiophen have been studied, illustrating the compound's reactivity and the influence of catalysis on its substitution reactions (Consiglio et al., 1979).

Physical Properties Analysis

The physical properties of 4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. The crystallization in specific crystal classes and the determination of cell parameters through X-ray crystallography contribute to a deeper comprehension of these compounds' physical characteristics (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to the application and functionality of 4-chlorophenyl 3-nitro-4-(1-piperidinyl)benzoate derivatives. Studies involving the catalysis in aromatic nucleophilic substitution provide insight into the compound's chemical behavior and its potential for further chemical transformations (Consiglio et al., 1979).

properties

IUPAC Name

(4-chlorophenyl) 3-nitro-4-piperidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-14-5-7-15(8-6-14)25-18(22)13-4-9-16(17(12-13)21(23)24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTRDSHOXRTGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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